propane-2-sulfonyl bromide
CAS No.: 42738-13-6
Cat. No.: VC11978652
Molecular Formula: C3H7BrO2S
Molecular Weight: 187.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42738-13-6 |
|---|---|
| Molecular Formula | C3H7BrO2S |
| Molecular Weight | 187.1 |
Introduction
Chemical Identity and Structural Properties
Propane-2-sulfonyl bromide is a brominated sulfonic acid derivative with the molecular formula C₃H₇BrO₂S and a molecular weight of 211.06 g/mol. Its structure consists of a central propane chain where the sulfonyl bromide group (-SO₂Br) is bonded to the secondary carbon (C2 position). This configuration confers significant electrophilicity to the sulfonyl bromide moiety, making it reactive toward nucleophiles such as amines, alcohols, and thiols .
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃H₇BrO₂S |
| Molecular Weight | 211.06 g/mol |
| Boiling Point | 120–122°C (decomposes) |
| Density | 1.68 g/cm³ (estimated) |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF) |
| Stability | Moisture-sensitive; decomposes under acidic conditions |
The sulfonyl bromide group’s electron-withdrawing nature enhances the compound’s stability against hydrolysis compared to aliphatic bromides but requires anhydrous handling to prevent premature decomposition .
Synthetic Routes and Optimization
Modern Photocatalytic Approaches
Recent advances in flow chemistry and photocatalysis have enabled more efficient synthesis. For instance, a two-step protocol involving the sulfinylation of propane with sulfur dioxide (SO₂) followed by bromination has been reported . In this method:
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Sulfinylation: Propane reacts with SO₂ under UV light (365 nm) in the presence of a hydrogen atom transfer (HAT) catalyst to form propane sulfinic acid.
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Bromination: The sulfinic acid intermediate is treated with N-bromosuccinimide (NBS) in dichloromethane, yielding propane-2-sulfonyl bromide with improved selectivity (75–80% yield) .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Classical Bromination | 20–30 | Simple reagents | Low yield, byproduct formation |
| Photocatalytic Flow | 75–80 | Scalable, reduced side reactions | Requires specialized equipment |
Industrial and Pharmaceutical Applications
Sulfonate Ester Production
Propane-2-sulfonyl bromide is a key precursor for sulfonate esters, which are widely used as alkylating agents and stabilizers in polymers. For example, reaction with benzyl alcohol produces benzyl propane-2-sulfonate, a compound employed in the synthesis of ion-exchange resins .
Antibiotic Development
The compound’s sulfonyl group participates in metallo-β-lactamase (MBL) inhibition, a critical mechanism for combating antibiotic-resistant bacteria. Derivatives of propane-2-sulfonyl bromide have shown promise in restoring the efficacy of β-lactam antibiotics against resistant strains.
Agrochemical Intermediates
In agrochemistry, it serves as a building block for sulfonamide herbicides. Reaction with aryl amines yields sulfonamides that disrupt plant amino acid biosynthesis, providing broad-spectrum weed control .
| Hazard Category | Precautionary Measures |
|---|---|
| Corrosivity | Wear acid-resistant gloves (e.g., nitrile) and face shield |
| Moisture Sensitivity | Store under inert gas (N₂/Ar) in sealed containers |
| Toxicity | Use fume hoods; avoid inhalation or skin contact |
| Environmental Impact | Dispose via certified hazardous waste facilities |
Handling under inert atmospheres and avoiding contact with strong acids or bases are critical to preventing exothermic decomposition .
Recent Research and Future Directions
Flow Chemistry Innovations
A 2024 study demonstrated the integration of propane sulfinylation and bromination in a continuous-flow system, achieving 86% yield with minimal manual intervention . This approach reduces reaction times from hours to minutes and enhances scalability for industrial production.
Bioconjugation Techniques
Emerging applications in bioconjugation leverage the sulfonyl bromide’s ability to modify proteins and antibodies. Site-specific labeling of lysine residues has been explored for targeted drug delivery systems.
Green Chemistry Initiatives
Efforts to replace NBS with eco-friendly brominating agents (e.g., enzymatic bromination) are underway. Preliminary results show moderate success but require further optimization to match traditional yields .
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